Thieno[3,2-c][1,2]oxazole
Description
Thieno[3,2-c][1,2]oxazole is a fused heterocyclic compound comprising a thiophene ring fused to an oxazole moiety. These analogs are known for diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The oxazole ring contributes electron-withdrawing characteristics and hydrogen-bonding capacity, which may enhance binding affinity to biological targets compared to other heterocycles. Synthesis routes for similar compounds often involve cyclization, halogenation, or cross-coupling reactions, suggesting analogous strategies could apply to this compound .
Properties
CAS No. |
57892-92-9 |
|---|---|
Molecular Formula |
C5H3NOS |
Molecular Weight |
125.15 g/mol |
IUPAC Name |
thieno[3,2-c][1,2]oxazole |
InChI |
InChI=1S/C5H3NOS/c1-2-8-5-3-7-6-4(1)5/h1-3H |
InChI Key |
FUJIBHVDBGVUNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CON=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-c][1,2]oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thiophene derivative and an oxazole precursor under specific conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to synthesize this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptation of laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-c][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to an amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thieno[3,2-c][1,2]oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: this compound derivatives are being investigated for their potential as therapeutic agents in various diseases.
Mechanism of Action
The mechanism of action of Thieno[3,2-c][1,2]oxazole and its derivatives involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target, but common pathways include modulation of signal transduction, inhibition of protein synthesis, and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Thieno[3,2-c][1,2]oxazole with key analogs in terms of structure, synthesis, and bioactivity:
Structural and Electronic Differences
- Heteroatom Positioning: this compound’s oxazole oxygen contrasts with pyrazole (N–N) or triazinone (N–O) in analogs.
- Ring Fusion Orientation: Thieno[3,2-c]quinoline’s fused quinoline scaffold enables intercalation with DNA, while thieno[3,2-c]pyrazole’s pyrazole nitrogen allows kinase binding via chelation .
Key Research Findings and Implications
- Substitution Patterns: Electron-withdrawing groups (e.g., Br, Cl) on thieno-fused scaffolds improve anticancer potency but may reduce solubility .
- Positional Isomerism: Thieno[3,2-c] vs. [2,3-c] fusion alters target selectivity (e.g., kinase vs. cholinesterase inhibition) .
- Hybrid Scaffolds : Combining thiophene with oxazole/benzooxazole moieties may balance polarity and bioactivity, addressing limitations of purely lipophilic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
